molecular formula C12H25N3O2S B6605846 3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea CAS No. 2138811-57-9

3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea

Cat. No.: B6605846
CAS No.: 2138811-57-9
M. Wt: 275.41 g/mol
InChI Key: USGWPTVMQZYQLR-OWBHPGMISA-N
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Description

3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea is a useful research compound. Its molecular formula is C12H25N3O2S and its molecular weight is 275.41 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.

    • Reduction: It can be reduced to form corresponding amines or thiols.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like the methoxy or ethoxy groups can be replaced.

    • Addition: It can also undergo addition reactions with electrophiles, such as alkylation or acylation.

  • Common Reagents and Conditions

    • For oxidation reactions, common reagents include hydrogen peroxide (H₂O₂) and peracids.

    • Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    • Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) as catalysts.

    • Addition reactions may utilize electrophiles such as alkyl halides or acyl chlorides under mild conditions.

  • Major Products

    • Oxidation reactions typically produce sulfoxides or sulfones.

    • Reduction reactions yield amines or thiols.

    • Substitution reactions result in compounds with modified functional groups, such as ethers or esters.

    • Addition reactions form alkylated or acylated derivatives.

Scientific Research Applications: : 3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea has found numerous applications across various scientific disciplines:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for developing new chemical reactions and methodologies.

  • Biology: : Investigated for its potential as a biochemical probe. The compound's structure allows it to interact with specific biological targets, aiding in the study of enzymatic mechanisms and protein-ligand interactions.

  • Medicine: : Explored for its therapeutic potential. Its ability to modulate biological pathways suggests possible applications in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials. Its unique reactivity profile enables the synthesis of tailored compounds for specific industrial applications.

Mechanism of Action: : The mechanism by which this compound exerts its effects is based on its ability to interact with molecular targets through various pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or nucleic acids, influencing their activity or function. This binding can be reversible or irreversible, depending on the nature of the interaction.

  • Pathways Involved: : It can modulate signaling pathways, affect gene expression, or alter metabolic processes. The specific pathways involved depend on the context of its application, whether in a biological or chemical setting.

Comparison with Similar Compounds: : When compared to other thiourea derivatives, this compound stands out due to its unique combination of functional groups and reactivity:

  • Similar Compounds: : Compounds such as N,N'-diethylthiourea, N-ethyl-N'-methylthiourea, and 1,3-diethylthiourea share structural similarities but differ in their specific functional groups and reactivity profiles.

  • Uniqueness: : The presence of the diethylamino, methoxy, and ethoxypropyl groups in this compound gives it a distinct set of chemical and biological properties. These groups enable unique interactions and reactivity that are not observed in other similar compounds, making it a valuable compound for specialized applications.

Properties

IUPAC Name

methyl N'-(3-ethoxypropylcarbamothioyl)-N,N-diethylcarbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2S/c1-5-15(6-2)12(16-4)14-11(18)13-9-8-10-17-7-3/h5-10H2,1-4H3,(H,13,18)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGWPTVMQZYQLR-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC(=S)NCCCOCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/C(=S)NCCCOCC)/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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